
2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid
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Overview
Description
2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid is a heterocyclic compound featuring an indole scaffold substituted with a benzoyl group at position 2, a methoxy group at position 5, and a carboxylic acid moiety at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole in good yield . Another method involves N-alkylation of 7-methoxy-2-methylindole followed by trichloroacetylation and hydrolysis .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, catalytic processes, and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C18H17NO3
Molecular Weight: 295.34 g/mol
IUPAC Name: 2-benzoyl-5-methoxy-1H-indole-3-carboxylic acid
Canonical SMILES: CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C(=O)O
Biological Activities
Indole derivatives, including this compound, exhibit a wide range of biological activities:
- Antiviral Activity: Studies have demonstrated its efficacy against various viruses, including SARS-CoV-2. In vitro studies indicated significant antiviral effects, suggesting potential for therapeutic applications in viral infections .
- Anticancer Properties: The compound has shown cytotoxic effects on cancer cell lines, particularly breast cancer cells. In one study, it was found to induce apoptosis in MCF-7 cells with minimal toxicity to normal cells .
- Anti-inflammatory Effects: Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
Medicinal Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for targeted modifications that enhance biological activity or alter pharmacokinetics.
Pharmacology
The compound's interaction with various biological targets makes it a candidate for drug development. Its ability to bind with high affinity to multiple receptors is crucial for designing new therapeutics aimed at treating diseases such as cancer and viral infections.
Data Table: Summary of Biological Activities
Case Studies
-
Antiviral Efficacy Against SARS-CoV-2:
A recent study highlighted the antiviral effects of this compound against SARS-CoV-2. The compound demonstrated a significant decrease in viral replication in infected cell cultures, indicating its potential as a therapeutic agent for COVID-19 . -
Cytotoxicity in Cancer Cells:
In vitro experiments evaluated the cytotoxic effects of various indole derivatives, including this compound, on MCF-7 breast cancer cells. The results indicated that the compound effectively reduced cell viability at concentrations lower than those toxic to normal fibroblast cells, showcasing its selective anticancer properties . -
Inflammation Modulation:
A study focused on the anti-inflammatory properties of this compound revealed its ability to reduce pro-inflammatory cytokines in animal models of inflammation. This suggests potential applications in treating diseases characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations and Their Implications
The following table summarizes critical structural differences and similarities between the target compound and related derivatives:
Key Observations:
Substitution Position :
- The carboxylic acid group at position 3 in the target compound contrasts with Indomethacin’s acetic acid chain at the same position. This difference may influence solubility and target binding, as carboxylic acids generally exhibit higher polarity than esters or amides .
- Benzoyl vs. Benzyl/Phenyl : The electron-withdrawing benzoyl group at position 2 (target compound) may alter electronic distribution compared to benzyl () or phenyl () substituents, affecting reactivity and intermolecular interactions .
Pharmacological Trends :
- Amide derivatives () show lipid-lowering effects, while carboxylic acid-containing analogs (e.g., Indomethacin) are associated with anti-inflammatory activity. The target compound’s carboxylic acid group may position it for similar applications, though further testing is required .
Research Findings and Gaps
- Biological Activity: While Indomethacin’s anti-inflammatory activity is well-documented , the target compound’s pharmacological profile remains unexplored in the provided evidence.
- Structural Optimization: Derivatives with halogen substituents (e.g., 5-chloro in ) or methyl groups () demonstrate varied bioactivities, highlighting the impact of minor structural changes .
Biological Activity
2-Benzoyl-5-methoxy-1H-indole-3-carboxylic acid (CAS No. 74588-83-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13NO4. Its structure features a benzoyl group, a methoxy group, and an indole moiety, which contribute to its unique pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃NO₄ |
Molecular Weight | 273.27 g/mol |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. A notable study reported a half-maximal effective concentration (EC50) of 4.7 µM against MCF-7 cells, indicating significant potency while exhibiting low toxicity towards normal cells .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective capabilities. It demonstrated strong antioxidant activity, effectively scavenging free radicals and reducing oxidative stress in neuronal cell models. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could be beneficial in managing conditions characterized by chronic inflammation .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cancer progression and inflammation by binding to their active sites, thus modulating their activity.
- Antioxidant Mechanism : The methoxy group enhances the compound's ability to donate electrons, thereby neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage .
- Cell Cycle Modulation : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Case Study 2: Neuroprotection
A study focusing on neuroprotective effects demonstrated that derivatives of this compound reduced lipid peroxidation and protected neuronal cells from H₂O₂-induced toxicity. The findings support its potential use in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are standard synthetic routes for preparing 2-benzoyl-5-methoxy-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step functionalization of indole-carboxylic acid derivatives. A common approach includes:
- Acylation : Introducing the benzoyl group via Friedel-Crafts acylation or coupling reactions using benzoyl chloride in anhydrous toluene with triethylamine as a base .
- Methoxy Group Introduction : Electrophilic substitution (e.g., using methoxy precursors like methyl iodide under basic conditions) at the indole C5 position.
- Carboxylic Acid Activation : Ester hydrolysis (e.g., using NaOH in ethanol/water) to generate the free carboxylic acid.
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1 equivalents of benzoylating agents to ensure complete substitution) and reflux time (3–5 hours in acetic acid for cyclization) to improve yield .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Purity thresholds >95% are recommended for biological assays .
- Structural Confirmation :
- NMR : 1H and 13C NMR to verify benzoyl (δ ~7.5–8.0 ppm for aromatic protons) and methoxy (δ ~3.8 ppm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks matching C17H13NO4 (exact mass: 307.0845) .
Q. What solvents are suitable for solubility testing, and how does pH affect stability?
- Solubility : Test in DMSO (high solubility for stock solutions), methanol, or aqueous buffers (e.g., PBS at pH 7.4).
- Stability : Monitor degradation via UV-Vis spectroscopy under varying pH (e.g., acidic [pH 3] vs. alkaline [pH 9]). The carboxylic acid group may protonate/deprotonate, affecting solubility and reactivity .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, if antiproliferative activity contradicts enzyme inhibition data, assess off-target effects via proteomics or kinase profiling .
- Structural Confounders : Verify if impurities (e.g., unreacted intermediates) or stereochemical variations (if applicable) contribute to discrepancies. Re-synthesize batches and compare bioactivity .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
- Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve aqueous solubility. Preclinical testing in rodent models can validate pharmacokinetic parameters .
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular Docking : Model interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Prioritize substituents (e.g., halogenation at C5) that enhance binding affinity .
- QSAR Analysis : Correlate electronic properties (e.g., Hammett constants of substituents) with bioactivity to predict structural modifications .
Q. What analytical techniques resolve crystallographic data contradictions in polymorph studies?
Properties
CAS No. |
74588-83-3 |
---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-benzoyl-5-methoxy-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c1-22-11-7-8-13-12(9-11)14(17(20)21)15(18-13)16(19)10-5-3-2-4-6-10/h2-9,18H,1H3,(H,20,21) |
InChI Key |
CWAMIPKIMODQSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C(=O)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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